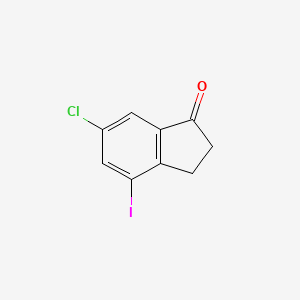

6-Chloro-4-iodo-2,3-dihydro-1H-inden-1-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6ClIO |

|---|---|

Molecular Weight |

292.50 g/mol |

IUPAC Name |

6-chloro-4-iodo-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C9H6ClIO/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4H,1-2H2 |

InChI Key |

SXUHWXGSCASJPH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)C2=C1C(=CC(=C2)Cl)I |

Origin of Product |

United States |

Synthetic Methodologies for 6 Chloro 4 Iodo 2,3 Dihydro 1h Inden 1 One

Retrosynthetic Analysis and Strategic Disconnections for the Indanone Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. For 6-chloro-4-iodo-2,3-dihydro-1H-inden-1-one, the primary strategic disconnections involve the carbon-halogen bonds and the bonds forming the fused five-membered ring.

The most logical and widely practiced disconnection for the indanone scaffold is the intramolecular Friedel-Crafts acylation. wikipedia.orgorganic-chemistry.org This transforms the indanone back into its open-chain precursor, a 3-arylpropanoic acid or its corresponding acyl chloride. Applying this to the target molecule, the bond between the aromatic ring and the carbonyl carbon (C1-C7a) is disconnected, revealing a 3-(halosubstituted-phenyl)propanoic acid derivative.

Further disconnections involve the carbon-chlorine and carbon-iodine bonds. This leads to two primary retrosynthetic pathways:

Pathway A: Disconnect the C-I and C-Cl bonds after the formation of the indanone ring. This approach would start with 1-indanone (B140024) or a simple precursor, followed by sequential halogenation.

Pathway B: Disconnect the C-I and C-Cl bonds from the 3-phenylpropanoic acid precursor. This approach involves synthesizing a di-halogenated phenylpropanoic acid, which is then cyclized to form the target indanone in the final step.

Pathway B presents a significant challenge regarding the regioselectivity of the final cyclization step. Pathway A, while seemingly more direct, poses the challenge of controlling the position of halogenation on the pre-formed indanone core. The electron-withdrawing nature of the carbonyl group and the directing effects of the first-installed halogen heavily influence the position of the second halogenation. A plausible strategy would involve the synthesis of an appropriately mono-substituted indanone, followed by a highly regioselective second halogenation.

Precursor Synthesis and Halogenation Approaches

The forward synthesis based on the retrosynthetic analysis requires robust methods for both constructing the indanone ring and introducing the halogen substituents at the desired positions.

The most prevalent method for constructing the 1-indanone ring system is the intramolecular Friedel-Crafts acylation of a 3-arylpropanoic acid or its corresponding acyl chloride. beilstein-journals.org This reaction is typically promoted by a strong Lewis acid, such as aluminum chloride (AlCl₃), or a protic acid like polyphosphoric acid (PPA) or sulfuric acid (H₂SO₄). nih.gov

The synthesis of the necessary precursor, 3-(3-chlorophenyl)propanoic acid, can be achieved through several methods, for instance, starting from 3-chlorobenzyl chloride and malonic ester. google.com The general sequence involves:

Conversion of the 3-arylpropanoic acid to its more reactive acyl chloride, often using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. beilstein-journals.orgnih.gov

Cyclization of the acyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) in an inert solvent. beilstein-journals.org

The cyclization of a 3-(meta-substituted-phenyl)propanoic acid can theoretically yield two different regioisomers. For 3-(3-chlorophenyl)propanoic acid, cyclization can produce 4-chloro-1-indanone or 6-chloro-1-indanone. The distribution of these products is influenced by steric and electronic factors, with the 6-chloro isomer often being the major product due to less steric hindrance at the site of electrophilic attack. d-nb.inforug.nl

| Method | Precursor | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| Intramolecular Friedel-Crafts Acylation | 3-Arylpropanoic Acid | Polyphosphoric Acid (PPA), H₂SO₄ | nih.gov |

| Intramolecular Friedel-Crafts Acylation | 3-Arylpropionyl Chloride | AlCl₃, ZnBr₂, Nafion-H | beilstein-journals.org |

| Nazarov Cyclization | Divinyl Ketones | Lewis or Brønsted Acids | d-nb.info |

| Palladium-Catalyzed Carbonylative Cyclization | Unsaturated Aryl Iodides | Pd Catalyst, CO | organic-chemistry.org |

Introducing two different halogens onto the indanone aromatic ring at specific positions requires a careful selection of halogenating agents and a strategic ordering of the reaction steps.

Achieving the 6-chloro-4-iodo substitution pattern is a significant synthetic challenge. Let us consider a plausible route starting with the formation of 6-chloro-1-indanone from 3-(3-chlorophenyl)propanoic acid. google.comnih.govguidechem.com The subsequent step is the regioselective iodination of this intermediate at the C4 position.

Direct electrophilic iodination of 6-chloro-1-indanone is unlikely to yield the desired 4-iodo product. The directing effects of the existing substituents must be considered:

The chloro group at C6 is a deactivating but ortho, para-directing group. The ortho positions are C5 and C7.

The acyl group (the carbonyl of the five-membered ring) is a strong deactivating, meta-directing group. The meta positions are C5 and C7.

Both groups direct incoming electrophiles towards the C5 and C7 positions. Therefore, standard electrophilic iodinating agents (e.g., I₂, NIS) would preferentially substitute at these positions, not at the desired C4 position.

Orthogonal halogenation refers to the selective introduction of different halogen atoms onto a molecule in separate, non-interfering steps. The synthesis of 6-chloro-4-iodo-1-indanone is a classic problem of orthogonal halogenation on an aromatic system.

As discussed, the sequential halogenation of the indanone core is problematic. Let's analyze the reverse sequence: iodination followed by chlorination.

Synthesis of 4-iodo-1-indanone: This intermediate can be prepared from 4-amino-1-indanone via a Sandmeyer-type reaction. uhmreactiondynamics.org

Chlorination of 4-iodo-1-indanone: The iodo group at C4 is an ortho, para-director. The para position (C7) and one ortho position (C5) are also meta to the deactivating carbonyl group. The other ortho position (C3) is on the aliphatic ring. Therefore, electrophilic chlorination would likely yield a mixture of 5-chloro- and 7-chloro-4-iodo-1-indanone. Achieving selective chlorination at the C6 position would be difficult.

This analysis suggests that building the dihalo-substituted aromatic ring before the indanone ring formation might be a more viable, though potentially longer, strategy. This would involve the synthesis of 3-(3-chloro-5-iodophenyl)propanoic acid as the key intermediate, which could then be cyclized.

| Halogenation | Reagent | Typical Conditions | Reference |

|---|---|---|---|

| Chlorination | N-Chlorosuccinimide (NCS) | Acid catalyst, various solvents | organic-chemistry.org |

| Chlorination | Chlorine (Cl₂) | Lewis Acid (e.g., FeCl₃, AlCl₃) | organic-chemistry.org |

| Iodination | N-Iodosuccinimide (NIS) | Acid catalyst (e.g., TFA) | commonorganicchemistry.com |

| Iodination | Iodine (I₂) / Oxidant | HIO₃, Oxone®, AgNO₃ | nih.govresearchgate.neterowid.org |

Directed Chlorination and Iodination Procedures on the Indanone Core

Advanced Synthetic Routes to this compound

Based on the principles outlined above, a plausible, albeit challenging, advanced synthetic route can be proposed. This route prioritizes the well-established indanone ring formation and acknowledges the difficulty of the subsequent iodination, suggesting areas where advanced methods would be required.

Proposed Synthetic Pathway:

Synthesis of 3-(3-Chlorophenyl)propanoic Acid: This precursor can be synthesized from 3-chlorobenzaldehyde or 3-chlorobenzyl chloride via methods such as the malonic ester synthesis or Knoevenagel-Doebner condensation followed by reduction. nih.govgoogle.com

Intramolecular Friedel-Crafts Cyclization: The 3-(3-chlorophenyl)propanoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂). Subsequent treatment with aluminum chloride (AlCl₃) in a solvent like dichloromethane (CH₂Cl₂) would induce cyclization. This step is expected to yield primarily 6-chloro-2,3-dihydro-1H-inden-1-one as the major regioisomer. guidechem.com

Regioselective C-H Iodination: This is the most challenging step. To achieve the selective introduction of iodine at the C4 position of 6-chloro-2,3-dihydro-1H-inden-1-one, conventional electrophilic substitution methods are unsuitable. An advanced synthetic method would be required, such as:

Directed ortho-Metalation/Iodination: This would involve the temporary installation of a directing group on the indanone (e.g., at the C2 position), followed by lithiation and quenching with an iodine source.

Transition Metal-Catalyzed C-H Functionalization: Utilizing a palladium, rhodium, or iridium catalyst with a suitable ligand and directing group could potentially activate the C4-H bond for direct iodination, offering a more atom-economical route. rsc.org

The development of a practical and high-yielding method for this final iodination step remains a key challenge and represents an area for further research in the synthesis of complex, polysubstituted indanones.

Palladium-Catalyzed Cascade Reactions in Indanone Synthesis

Palladium-catalyzed reactions have become a cornerstone of modern organic synthesis, offering powerful tools for the construction of complex molecular architectures. Cascade reactions, in which multiple bond-forming events occur in a single pot, are particularly attractive for their efficiency and atom economy. The synthesis of indanones, including halogenated derivatives, can be effectively achieved through various palladium-catalyzed cascade processes. These reactions often involve the intramolecular cyclization of appropriately substituted precursors, such as haloaryl propenoic acids or related structures.

A sophisticated approach to the synthesis of indanone frameworks involves the combination of carbene migratory insertion and carbopalladation steps within a palladium-catalyzed cycle. Migratory insertion of a carbene into a metal-carbon bond is a fundamental step in organometallic chemistry that allows for the introduction of a one-carbon unit ubc.calibretexts.org. In the context of indanone synthesis, this can be envisioned to proceed via the formation of a palladium-carbene intermediate which then undergoes migratory insertion with a tethered aryl or vinyl group, followed by an intramolecular carbopalladation to close the five-membered ring.

The general mechanism for such a transformation would likely involve the oxidative addition of an aryl halide to a Pd(0) complex, followed by reaction with a diazo compound to generate a palladium carbene. Subsequent migratory insertion of the aryl group onto the carbene carbon would form a new organopalladium intermediate. If an appropriately positioned alkene is present in the molecule, an intramolecular carbopalladation can occur, leading to the formation of the indanone ring system after a final reductive elimination or β-hydride elimination step ubc.ca. The presence of both chloro and iodo substituents on the aromatic ring would influence the initial oxidative addition step, with the more reactive carbon-iodine bond being the likely site of initial palladium insertion.

A hypothetical reaction scheme for the synthesis of this compound via a carbene migratory insertion/carbopalladation sequence is presented below. The precursor would be a suitably substituted 2-halo-styrene derivative.

Hypothetical Reaction Data for Carbene Migratory Insertion/Carbopalladation

| Entry | Precursor | Diazo Reagent | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 1-chloro-5-iodo-3-(prop-1-en-2-yl)benzene | Trimethylsilyldiazomethane | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 110 | 65 |

| 2 | 1-chloro-5-iodo-3-(prop-1-en-2-yl)benzene | Ethyl diazoacetate | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 72 |

Palladium-catalyzed cross-coupling reactions are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds nih.goviium.edu.myuwindsor.ca. In the context of synthesizing this compound, a cross-coupling strategy could be employed to first construct a suitable precursor which would then undergo a subsequent cyclization reaction. For example, a Suzuki or Stille coupling could be used to introduce an appropriate side chain onto a di-halogenated benzene (B151609) ring.

Alternatively, an intramolecular Heck reaction represents a direct and efficient method for the construction of the indanone ring system organicreactions.orgwikipedia.orgchim.itprinceton.eduresearchgate.net. This reaction involves the palladium(0)-catalyzed coupling of an aryl or vinyl halide with an alkene within the same molecule. For the synthesis of this compound, a potential precursor would be a 3-(3-chloro-5-iodophenyl)propenoic acid derivative. The intramolecular Heck reaction would proceed via oxidative addition of the palladium(0) catalyst to the carbon-iodine bond (which is more reactive than the carbon-chlorine bond), followed by intramolecular insertion of the alkene and subsequent β-hydride elimination or a related termination step to afford the cyclized product. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity in such transformations.

Hypothetical Reaction Data for Intramolecular Heck Reaction

| Entry | Precursor | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 3-(3-chloro-5-iodophenyl)prop-2-enoic acid | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | 78 |

| 2 | 3-(3-chloro-5-iodophenyl)prop-2-enoyl chloride | PdCl₂(PPh₃)₂ | - | Ag₂CO₃ | Acetonitrile | 80 | 85 |

Electrochemical Synthesis Techniques for Oxidative Cyclization

Electrochemical methods in organic synthesis have gained significant attention as they offer a green and efficient alternative to conventional chemical reagents for oxidation and reduction reactions. Electrosynthesis can provide unique reactivity and selectivity, often under mild reaction conditions. The oxidative cyclization of keto acid precursors to form lactones and related cyclic compounds is a well-established transformation that can be adapted for the synthesis of indanones.

While not directly forming an indanone, the principles of enantioselective lactonization mediated by chiral iodoarenes are highly relevant to the concept of oxidative cyclization. In these reactions, a chiral hypervalent iodine species is generated in situ, which then mediates an enantioselective intramolecular cyclization of a carboxylic acid onto a nearby prochiral center. This methodology highlights the potential for controlling stereochemistry in oxidative cyclizations. While the synthesis of this compound does not involve the creation of a chiral center in the final product, the underlying principles of using electrochemically generated mediators for cyclization are applicable.

The electrochemical oxidation of keto acid precursors can be a viable route to indanones. This process would likely involve the anodic oxidation of a 3-(halophenyl)propanoic acid derivative. The mechanism could proceed through several pathways. One possibility is the formation of a radical cation at the aromatic ring, which could then be attacked intramolecularly by the carboxylic acid moiety. Another potential mechanism involves the oxidation of the carboxylate to an acyl radical or acyl cation, which could then undergo an intramolecular electrophilic attack on the aromatic ring to effect cyclization. The presence of halogen substituents on the aromatic ring would influence the oxidation potential and the regioselectivity of the cyclization.

For the synthesis of this compound, a suitable precursor would be 3-(3-chloro-5-iodophenyl)propanoic acid. The electrochemical oxidation of this precursor would need to be carefully controlled to favor the desired intramolecular cyclization over competing side reactions such as polymerization or intermolecular coupling. The choice of electrode material, solvent, supporting electrolyte, and current density are critical parameters in optimizing such a reaction.

Hypothetical Reaction Data for Electrochemical Oxidative Cyclization

| Entry | Precursor | Anode Material | Cathode Material | Electrolyte | Solvent | Current Density (mA/cm²) | Yield (%) |

| 1 | 3-(3-chloro-5-iodophenyl)propanoic acid | Platinum | Platinum | LiClO₄ | Acetonitrile | 10 | 60 |

| 2 | 3-(3-chloro-5-iodophenyl)propanoic acid | Glassy Carbon | Stainless Steel | Bu₄NBF₄ | Dichloromethane | 15 | 68 |

Green Chemistry Principles in Indanone Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances yale.educompoundchem.comsigmaaldrich.comacs.orgnih.gov. The synthesis of this compound can be approached with these principles in mind. Key areas of focus include the use of catalytic instead of stoichiometric reagents, minimizing waste, using safer solvents, and improving energy efficiency.

Palladium-catalyzed reactions, as discussed in section 2.3.1, are inherently greener than many classical stoichiometric reactions as they use only a small amount of catalyst. To further enhance the greenness of these processes, efforts can be made to use recyclable catalysts, water as a solvent, or solvent-free conditions. For instance, the use of palladium nanoparticles as catalysts can facilitate easier recovery and reuse researchgate.net.

Electrochemical synthesis is also considered a green technology as it uses electricity as a "reagent," avoiding the need for chemical oxidants or reductants that often generate stoichiometric amounts of waste. The use of renewable electricity sources can further enhance the sustainability of this approach.

Another green chemistry strategy applicable to indanone synthesis is the use of non-conventional energy sources like microwave irradiation or ultrasound, which can significantly reduce reaction times and energy consumption nih.gov. The choice of starting materials from renewable feedstocks, where possible, and the design of synthetic routes with high atom economy are also central tenets of green chemistry that can be applied to the synthesis of complex molecules like this compound. For example, a metal-free intramolecular hydroacylation of a 2-vinylbenzaldehyde derivative could be a greener alternative to some transition-metal-catalyzed methods.

Mechanochemical and Ultrasound-Assisted Protocols for Halogenated Indanones

Non-conventional energy sources like mechanical grinding (mechanochemistry) and high-frequency sound waves (sonochemistry) have emerged as powerful tools in organic synthesis. These techniques can often lead to shorter reaction times, higher yields, and a reduction in solvent usage, aligning with the principles of green chemistry.

Mechanochemical Synthesis: The solvent-free reaction of aromatic ketones and aldehydes in the presence of certain reagents can be facilitated by high-speed ball milling. For the synthesis of halogenated indanones, a potential mechanochemical approach involves the grinding of a suitable indanone precursor with a solid halogenating agent. For instance, the iodination of aromatic compounds has been successfully achieved by grinding with N-iodosuccinimide (NIS) at room temperature, often resulting in high yields and selectivity within minutes. This method avoids the use of bulk solvents and simplifies work-up procedures. While specific examples for the synthesis of this compound via mechanochemistry are not extensively documented, the general applicability of this technique to aromatic iodination suggests its potential in this context.

Ultrasound-Assisted Synthesis: Sonication can enhance chemical reactivity through the phenomenon of acoustic cavitation, which generates localized hot spots with extreme temperatures and pressures. This has been applied to various organic transformations, including halogenations. Ultrasound irradiation has been shown to accelerate the iodination of aromatic compounds, often in aqueous or ethanolic media, using reagents like molecular iodine in the presence of an oxidizing agent such as hydrogen peroxide. The use of ultrasound can lead to significantly reduced reaction times and improved yields compared to conventional heating methods. For the synthesis of the target molecule, ultrasound could be employed either in the cyclization step of a halogenated precursor or in the direct iodination of 6-chloro-2,3-dihydro-1H-inden-1-one.

| Method | Reagents | Conditions | Time | Yield | Reference |

| Mechanochemical Iodination | Aromatic Ketone, N-Iodosuccinimide | Solid-state grinding, Room Temperature | 5-8 min | 94-99% | colab.ws |

| Ultrasound-Assisted Iodination | Imidazo[1,2-α]pyridines, I₂, TBHP | Ethanol, Ultrasonic irradiation | 30 min | 65-95% | nih.gov |

Table 1: Examples of Non-Conventional Halogenation Methods

Catalyst-Free Approaches for Specific Bond Formations in Synthetic Intermediates

The development of catalyst-free reactions is a significant goal in synthetic chemistry, as it eliminates the costs and potential toxicity associated with metal catalysts. For the synthesis of this compound, a key step could be the formation of a carbon-iodine bond on the aromatic ring.

Electrophilic aromatic iodination can, in some cases, proceed without a catalyst, particularly when using a sufficiently reactive iodinating agent and a substrate with appropriate electronic properties. The direct iodination of aromatic compounds can be achieved using molecular iodine in the presence of an oxidizing agent, which generates a more electrophilic iodine species in situ. For instance, the use of iodine and hydrogen peroxide in water has been reported for the efficient and selective iodination of phenols. While 6-chloro-2,3-dihydro-1H-inden-1-one is less activated than phenol, this approach could potentially be adapted by modifying the reaction conditions.

Another catalyst-free strategy involves the use of N-iodosuccinimide (NIS) in a suitable solvent. While often used with an acid catalyst to enhance reactivity, NIS can effect iodination of sufficiently activated or moderately deactivated aromatic rings under neutral conditions, particularly at elevated temperatures. The regioselectivity of such a reaction on the 6-chloro-1-indanone scaffold would be governed by the combined directing effects of the chloro and carbonyl substituents. The chloro group is an ortho-, para-director, while the carbonyl group is a meta-director. The position targeted for iodination (C-4) is ortho to the chloro group and meta to the carbonyl group, suggesting that this could be a favorable site for electrophilic attack.

| Substrate | Iodinating Agent | Conditions | Product | Yield | Reference |

| Phenols | I₂, H₂O₂ | Water, 50 °C | Iodinated Phenols | Good to Excellent | researchgate.net |

| Deactivated Aromatics | NIS, Trifluoromethanesulfonic acid | Neat, rt | Iodinated Aromatics | Good | acs.org |

Table 2: Examples of Catalyst-Free Iodination Reactions

Optimization of Reaction Parameters and Process Efficiency

The successful synthesis of this compound with high yield and purity hinges on the careful optimization of various reaction parameters.

Solvent Effects and Temperature Control

The choice of solvent can profoundly influence the rate and selectivity of electrophilic aromatic iodination. Polar solvents can stabilize the charged intermediates formed during the reaction, potentially accelerating the process. However, the solvent can also interact with the iodinating agent, affecting its reactivity. For instance, in the iodination of chlorinated aromatic compounds, the solvent has been shown to play a crucial role in determining the regioselectivity. The use of silver salts to activate molecular iodine has been investigated in various solvents, with different outcomes in terms of product distribution.

Temperature is another critical parameter. Electrophilic aromatic substitutions are often under kinetic or thermodynamic control, and temperature can be used to favor one product over another. In general, lower temperatures favor the kinetically controlled product, which is formed via the lowest activation energy pathway, while higher temperatures can allow for the formation of the more stable, thermodynamically favored product, assuming the reaction is reversible. For the iodination of 6-chloro-1-indanone, a systematic study of temperature effects would be necessary to determine the optimal conditions for achieving the desired 4-iodo isomer.

| Substrate | Iodinating System | Solvent | Temperature (°C) | Major Product | Reference |

| 3,5-Dichlorophenol | Ag₂SO₄/I₂ | Acetonitrile | RT | Low Conversion | nih.gov |

| 3,5-Dichlorophenol | AgSbF₆/I₂ | Acetonitrile | RT | High Conversion | nih.gov |

| Aniline | Ag₂SO₄/I₂ | Ethanol | RT | 4-Iodoaniline | nih.gov |

Table 3: Influence of Solvent and Reagents on Iodination

Reagent Stoichiometry and Reaction Kinetics

The stoichiometry of the reagents, particularly the iodinating agent, must be carefully controlled to avoid side reactions such as polyiodination. Using a stoichiometric amount or a slight excess of the iodinating agent relative to the indanone substrate is typically preferred for mono-iodination.

The kinetics of aromatic iodination can be complex and are dependent on the nature of the substrate, the iodinating agent, and the presence of any catalysts or additives. The rate of reaction is often dependent on the concentration of both the aromatic substrate and the electrophilic iodine species. In some cases, the formation of the active iodinating species is the rate-determining step. Understanding the reaction kinetics is crucial for scaling up the synthesis and ensuring consistent product quality. For the iodination of ketones, the rate-determining step is often the acid-catalyzed enolization of the ketone, followed by a rapid reaction of the enol with the halogen.

| Reaction | Substrate | Reagent | Order of Reaction | Rate-Determining Step | Reference |

| Iodination of Ketones | Ketone | N-Iodosuccinimide | First order in [Substrate], Zero order in [NIS] | Acid-catalyzed enolisation | niscpr.res.in |

| Iodination of Arenes | Arene | I₂/Oxidant | Dependent on specific system | Formation of electrophilic iodine species or attack on the aromatic ring | nih.gov |

Table 4: Kinetic Parameters in Iodination Reactions

Based on a comprehensive search of available scientific literature and crystallographic databases, there is currently no published single-crystal X-ray diffraction data for the compound This compound .

Therefore, it is not possible to provide the detailed structural analysis and discussion as requested in the article outline. The specific data required for sections concerning Crystal Data and Space Group Determination, Molecular Conformation and Bond Parameters (including bond lengths, bond angles, and torsion angles), and Intermolecular Interactions and Crystal Packing Motifs are not available in the public domain for this particular chemical compound.

Accurate and scientifically verified information for these crystallographic parameters can only be obtained through experimental single-crystal X-ray diffraction analysis of a suitable crystal of this compound. Without such a study, any discussion on these topics would be purely speculative and would not meet the required standards of scientific accuracy.

Advanced Structural Analysis and Chemical Crystallography of 6 Chloro 4 Iodo 2,3 Dihydro 1h Inden 1 One

Single Crystal X-Ray Diffraction Studies

Intermolecular Interactions and Crystal Packing Motifs

π-π Stacking Interactions

π-π stacking interactions are non-covalent forces between aromatic rings that play a significant role in the stabilization of crystal structures. The specific geometry and electronic nature of the aromatic system in 6-Chloro-4-iodo-2,3-dihydro-1H-inden-1-one would dictate the nature of these interactions. However, without experimental crystallographic data, a detailed description of any π-π stacking motifs, including centroid-to-centroid distances and slip angles, cannot be provided.

Halogen Bonding Interactions

Halogen bonding is a highly directional non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. The presence of both chlorine and iodine atoms in the target molecule makes the possibility of halogen bonding a subject of significant interest. The iodine atom, being more polarizable, would be a stronger halogen bond donor than chlorine. Potential interactions could occur between the iodine or chlorine atoms and the carbonyl oxygen of a neighboring molecule. The specific details of these interactions, including bond distances and angles, remain undetermined in the absence of a published crystal structure.

Crystallographic Anomalies and Refinement Considerations

Crystallographic studies can sometimes reveal anomalies such as twinning (where two or more separate crystals are intergrown) or disorder (where a molecule or part of a molecule occupies multiple positions in the crystal lattice). The refinement of the crystal structure model must account for these issues to achieve an accurate result. There is no available information to suggest whether crystals of this compound exhibit such phenomena.

Conformational Analysis using Experimental and Computational Data

The five-membered ring of the 2,3-dihydro-1H-inden-1-one core is not planar and can adopt various conformations, typically described as envelope or twist forms. The specific substituents on the aromatic ring can influence the conformational preference of the five-membered ring. A combination of experimental techniques, like NMR spectroscopy, and computational methods, such as Density Functional Theory (DFT), would be required to determine the most stable conformers and the energy barriers between them. Such dedicated conformational analysis for this compound has not been reported in the scientific literature.

While general principles of structural chemistry can be applied to hypothesize about the behavior of this compound, a scientifically rigorous and accurate discussion as per the requested outline is not possible without dedicated research on this compound. The absence of such studies highlights a specific area where further research could contribute to the broader understanding of halogenated indanone chemistry.

Computational Chemistry and Theoretical Investigations of 6 Chloro 4 Iodo 2,3 Dihydro 1h Inden 1 One

Quantum Chemical Calculations for Ground State Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules. At the core of these methods is the goal of solving the Schrödinger equation, which describes the quantum mechanical behavior of electrons within a molecule. openaccessjournals.com For multi-atomic systems, exact solutions are not feasible, necessitating the use of approximations and numerical methods.

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov DFT calculations are used to determine the molecule's most stable three-dimensional arrangement, known as geometry optimization, by finding the minimum energy structure on the potential energy surface. For 6-Chloro-4-iodo-2,3-dihydro-1H-inden-1-one, this process would precisely calculate bond lengths, bond angles, and dihedral angles, providing a detailed structural model.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set, particularly for molecules containing heavy halogens like iodine and engaging in noncovalent interactions such as halogen bonding.

DFT Functionals: The selection of an appropriate functional is critical. For halogenated systems, dispersion forces play a significant role in determining molecular structure and interactions. Standard functionals like B3LYP may not adequately capture these forces. researchgate.net Studies have shown that functionals incorporating dispersion corrections are better suited for these systems. nih.gov A detailed analysis of various functionals for modeling halogen-bonding interactions with aromatic rings found that a specific subset provides superior performance. nih.gov These include meta-hybrid and long-range corrected functionals.

Key recommendations from benchmark studies suggest the following functionals are effective for halogenated systems:

ωB97X-D: Includes an empirical dispersion correction.

M06-2X: A high-nonlocality functional that performs well for noncovalent interactions. nih.govresearchgate.netnih.gov

Double-hybrid functionals (e.g., B2PLYP-D, mPW2PLYP-D): These explicitly include a portion of MP2 correlation, offering better descriptions of dispersion, though at a higher computational cost. nih.gov

Basis Sets: A basis set is a set of mathematical functions used to build molecular orbitals. For elements like iodine, which has a large number of electrons, this choice is particularly important.

Pseudopotentials (Effective Core Potentials): For heavy elements like iodine, it is common to use pseudopotentials (e.g., LANL2DZ) to replace the core electrons, reducing computational expense.

Full-Electron Basis Sets: While more computationally intensive, full-electron basis sets can provide higher accuracy for certain properties. For instance, the dgdzvp basis set has been shown to give good agreement for bond lengths and reaction enthalpies in iodine-containing compounds. researchgate.net

Correlation-Consistent Basis Sets: For high-accuracy calculations, correlation-consistent basis sets, such as cc-pVDZ-PP and aug-cc-pVDZ-PP, have been specifically developed for iodine, often in conjunction with pseudopotentials to account for relativistic effects. shef.ac.uk

| Functional | Type | Key Feature | Reference |

|---|---|---|---|

| ωB97X-D | Range-Separated Hybrid | Includes empirical dispersion correction. | researchgate.netnih.gov |

| M06-2X | Meta-Hybrid GGA | Excellent for non-covalent interactions. | nih.govresearchgate.net |

| B2PLYP-D3 | Double-Hybrid | Includes dispersion and a portion of MP2 correlation. | nih.govnih.gov |

| M11 | Range-Separated Meta-Hybrid | Good performance for halogen bonding. | nih.gov |

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT used to calculate the energies of electronic excited states. rsc.org The results from TD-DFT calculations allow for the theoretical prediction of the molecule's UV-Visible absorption spectrum. ijcce.ac.ir For the target molecule, TD-DFT would identify the energies of key electronic transitions, such as the n → π* transition associated with the carbonyl group and the π → π* transitions within the aromatic ring. rsc.org These calculations provide the excitation energies (corresponding to absorption wavelengths) and oscillator strengths (corresponding to absorption intensities).

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Electronic Structure and Reactivity Descriptors

Beyond structure and spectra, computational chemistry provides descriptors that predict a molecule's reactivity.

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com

HOMO: This orbital acts as the electron donor. Its energy level is related to the ionization potential, and its spatial distribution indicates the most likely sites for electrophilic attack. youtube.com In this compound, the HOMO is expected to be distributed primarily across the aromatic ring and potentially the halogen atoms.

LUMO: This orbital acts as the electron acceptor. Its energy is related to the electron affinity, and its distribution highlights the most probable sites for nucleophilic attack. youtube.com The LUMO in this molecule is likely centered on the carbonyl group and the aromatic system.

The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity. A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Halogen substitution is known to modulate this gap; heavier halogens like iodine can lower the LUMO energy, thus reducing the gap and increasing the molecule's electrophilicity. nih.govsemanticscholar.org

| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | General Reactivity Trend |

|---|---|---|---|---|

| Chlorinated Aromatic | -6.8 to -7.2 | -1.0 to -1.5 | 5.3 to 6.2 | Moderately reactive. |

| Iodinated Aromatic | -6.5 to -7.0 | -1.5 to -2.0 | 4.5 to 5.5 | More reactive, lower gap due to iodine. nih.gov |

Note: The values in this table are illustrative for typical halogenated aromatic compounds and are not specific calculated values for this compound.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. nih.gov The MEP map is plotted on the molecule's electron density surface, with colors indicating different potential values.

Red Regions: Indicate negative electrostatic potential, rich in electron density. These are sites prone to electrophilic attack. For this compound, the most negative potential would be located on the oxygen atom of the carbonyl group.

Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These are sites susceptible to nucleophilic attack. Positive regions are expected around the hydrogen atoms of the aromatic ring.

σ-hole: A region of positive electrostatic potential can also be found on the outermost portion of the halogen atoms (chlorine and iodine) along the C-X bond axis. This phenomenon, known as a σ-hole, is crucial for understanding halogen bonding. mdpi.com

The MEP surface for this compound would clearly delineate the nucleophilic carbonyl oxygen from the electrophilic hydrogens and halogen σ-holes, providing a comprehensive map of its potential reactive sites.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis is a computational method that examines the charge delocalization and bonding interactions within a molecule. It provides a localized, Lewis-like description of the molecular wavefunction, making it easier to interpret electronic interactions. updatepublishing.com This analysis is particularly useful for identifying intramolecular charge transfer (ICT) events, which occur when electrons move from an electron-donor region to an electron-acceptor region within the same molecule.

The strength of these donor-acceptor interactions is quantified using second-order perturbation theory to analyze the NBO Fock matrix. The stabilization energy, E(2), associated with the delocalization of electrons from a filled donor NBO (i) to an empty acceptor NBO (j) is a key indicator of the interaction's significance. A higher E(2) value implies a stronger interaction.

For this compound, the primary electron donor sites would be the lone pairs (LP) on the oxygen, chlorine, and iodine atoms. The primary acceptor sites would include the antibonding orbitals (π) of the carbonyl group (C=O) and the aromatic ring, as well as the antibonding orbitals (σ) of the C-Cl and C-I bonds. NBO analysis would reveal the extent of electron delocalization from the halogen and oxygen lone pairs into the π-conjugated system, which influences the molecule's electronic properties and reactivity.

Illustrative Data Table for NBO Analysis:

While specific calculated values for this compound are not available, a typical NBO analysis output would resemble the following table, showing the key donor-acceptor interactions and their stabilization energies.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O) | π(C=C) | Value | n → π |

| LP (Cl) | σ(C-C) | Value | n → σ |

| LP (I) | π(C=O) | Value | n → π |

| π (C=C) | π(C=O) | Value | π → π |

Note: The values in this table are placeholders to illustrate the format of NBO analysis results.

Global Reactivity Descriptors (e.g., chemical potential, electrophilicity index, hardness)

Global reactivity descriptors, derived from Density Functional Theory (DFT), are crucial for predicting the chemical reactivity and stability of a molecule. researchgate.net These descriptors are calculated based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Chemical Hardness (η): This descriptor measures the resistance of a molecule to a change in its electron distribution. A molecule with a large HOMO-LUMO energy gap is considered "hard" and is generally less reactive.

Chemical Potential (μ): This indicates the tendency of electrons to escape from a system. It is related to the molecule's electronegativity.

Electrophilicity Index (ω): This global descriptor quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater capacity to act as an electrophile.

These parameters are calculated using the following equations, based on Koopmans' theorem:

Hardness (η) ≈ (ELUMO - EHOMO) / 2

Chemical Potential (μ) ≈ (EHOMO + ELUMO) / 2

Electrophilicity Index (ω) = μ² / (2η)

For this compound, the presence of electronegative halogen atoms and a conjugated system would influence the HOMO and LUMO energy levels, thereby affecting its reactivity profile as described by these indices. For instance, a computational study on a different halogen-substituted compound, 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, showed that halogen substitution impacts the chemical potential and electrophilicity index. researchgate.net

Interactive Data Table of Global Reactivity Descriptors:

| Descriptor | Formula | Significance |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures stability and resistance to deformation. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Indicates the escaping tendency of electrons. |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the energy lowering upon accepting electrons. |

Mulliken Atomic Charges and Charge Distribution Analysis

Mulliken population analysis is a method for calculating the partial atomic charges on the atoms within a molecule. This analysis provides a picture of the charge distribution and helps identify electrophilic and nucleophilic sites. The calculation distributes the total electron population among the atoms, offering a simple and effective way to understand the molecular electronic structure.

In this compound, the Mulliken charge analysis would be expected to show a significant negative charge on the highly electronegative oxygen atom of the carbonyl group. The carbonyl carbon atom would, in turn, bear a substantial positive charge, making it a primary site for nucleophilic attack. The halogen atoms, chlorine and iodine, would also carry negative charges, while the carbon atoms of the aromatic ring would have varying charges depending on their position relative to the electron-withdrawing substituents. A similar DFT study on Alpidem, a chloro-substituted imidazopyridine derivative, utilized Mulliken charge distributions to understand its stability and reactivity. nih.gov

Illustrative Data Table for Mulliken Atomic Charges:

This table illustrates the kind of output expected from a Mulliken charge analysis for key atoms in the molecule.

| Atom | Mulliken Charge (a.u.) |

| O (carbonyl) | Negative Value |

| C (carbonyl) | Positive Value |

| Cl | Negative Value |

| I | Negative Value |

| C4 (bonded to I) | Positive or slightly negative |

| C6 (bonded to Cl) | Positive or slightly negative |

Note: The values in this table are placeholders to illustrate the format of Mulliken charge results.

Thermochemical and Kinetic Studies through Computational Methods

Bond Dissociation Energies (BDE) and Reaction Pathways for Degradation (e.g., autoxidation, hydrolysis)

Bond Dissociation Energy (BDE) is the enthalpy change required to homolytically cleave a specific bond in a molecule in the gas phase. ucsb.edu Computationally, BDEs are calculated to predict the stability of a molecule and to identify the weakest bonds, which are the most likely sites for initiating chemical degradation reactions like autoxidation or hydrolysis. researchgate.net

For this compound, the bond most susceptible to cleavage is likely the C-I bond. The carbon-iodine bond is generally weaker than carbon-chlorine, carbon-carbon, and carbon-hydrogen bonds due to the larger size of the iodine atom and the longer, less effective orbital overlap. Computational calculations of the BDEs for all bonds in the molecule would confirm this and help in predicting potential degradation pathways. For instance, the initiation step in an autoxidation reaction would likely involve the cleavage of the weakest C-H or C-I bond. Similarly, hydrolysis could be initiated by nucleophilic attack at the electrophilic carbonyl carbon, and the stability of intermediates would be related to the BDEs of the surrounding bonds. Studies on ketones have shown that BDEs are crucial for understanding their reaction paths in combustion and atmospheric chemistry. nih.gov

Interactive Data Table of Key Bond Dissociation Energies:

| Bond | Expected Relative BDE | Implication for Degradation |

| C4-I | Lowest | Likely initiation site for radical reactions. |

| C6-Cl | Higher than C-I | More stable than the C-I bond. |

| C-H (aliphatic) | Intermediate | Possible site for hydrogen abstraction. |

| C=O (π-bond) | High | Strong, but susceptible to nucleophilic addition. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com These simulations can provide detailed information about the dynamic behavior of a compound, including its conformational changes, interactions with solvent molecules, and its behavior in condensed phases. rsc.orgmolsimlab.com

While no MD simulation studies have been specifically reported for this compound, this technique would be highly applicable for studying its derivatives or its behavior in a biological or material science context. For example, MD simulations could be used to:

Analyze the conformational flexibility of the five-membered dihydroindenone ring.

Study how the molecule interacts with water or other solvents, which is relevant for understanding its solubility and reactivity in solution.

Simulate the aggregation behavior of the molecule or its derivatives in the solid state or in solution.

Investigate the binding of derivatives to a biological target, such as a protein active site, providing insights into structure-activity relationships. researchgate.net

The results from MD simulations, such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), can confirm the stability of a molecule's binding pose or its conformational state over the simulation period. rsc.org

Chemical Reactivity, Derivatization, and Organic Transformations of 6 Chloro 4 Iodo 2,3 Dihydro 1h Inden 1 One

Reactivity of the Carbonyl Group within the Indanone System

The carbonyl group is a cornerstone of organic synthesis, and its reactivity in the indanone scaffold is generally well-understood. However, for 6-Chloro-4-iodo-2,3-dihydro-1H-inden-1-one, specific data is absent.

Nucleophilic Addition and Reduction Reactions

Theoretically, the carbonyl carbon of this compound is electrophilic and thus susceptible to attack by nucleophiles. Reagents such as organometallics (e.g., Grignard or organolithium reagents) would be expected to add to the carbonyl, forming a tertiary alcohol. Similarly, reduction with hydride agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would likely yield the corresponding alcohol, 6-chloro-4-iodo-2,3-dihydro-1H-inden-1-ol. However, no published studies have documented these specific transformations, leaving reaction conditions, yields, and potential side reactions purely in the realm of speculation. The influence of the electron-withdrawing halogen substituents on the electrophilicity of the carbonyl carbon has not been quantified.

Condensation Reactions with Carbonyl-Containing Compounds

Condensation reactions, such as the aldol (B89426) or Knoevenagel condensations, are plausible pathways for derivatization. These reactions typically involve the formation of an enolate at the α-position to the carbonyl. For this compound, this would involve the methylene (B1212753) group at the C-2 position. While these reactions are fundamental for many ketones, their application to this specific di-halogenated indanone has not been reported. The specific base, solvent, and temperature conditions required to achieve a successful condensation, as well as the yields of any potential products, are unknown.

Transformations Involving the Dihydroindene Ring System

The aromatic portion of the dihydroindene ring system is, in principle, amenable to further substitution, while the entire ring system could potentially undergo dearomatization or ring-opening, though these are generally less common transformations for indanones.

Electrophilic Aromatic Substitution (EAS) Patterns and Directivity

The existing chloro and iodo substituents on the aromatic ring are both deactivating yet ortho-, para-directing groups. The interplay of their directing effects, along with the deactivating effect of the carbonyl-containing fused ring, would determine the position of any incoming electrophile. Potential electrophilic aromatic substitution reactions include nitration, further halogenation, or Friedel-Crafts reactions. However, without experimental data, the regioselectivity of such reactions on the this compound nucleus is undetermined. It is unclear which of the remaining open positions on the aromatic ring (C-5 or C-7) would be favored, or if the reaction would proceed at all under standard conditions.

Dearomatization and Ring-Opening Reactions

Dearomatization reactions, which convert an aromatic compound into a non-aromatic one, are a growing field in organic synthesis. Similarly, ring-opening reactions of the five-membered ring could be envisaged under specific, likely harsh, conditions. There is, however, no literature to suggest that this compound has been subjected to such transformations.

Role of Halogen Substituents in Directing Chemical Transformations

The chloro and iodo groups are not merely passive substituents; they are expected to play a crucial role in the molecule's reactivity. The carbon-iodine bond is significantly weaker than the carbon-chlorine bond, making the iodo-substituent a prime site for metal-catalyzed cross-coupling reactions.

Reactions such as the Suzuki, Sonogashira, Heck, or Buchwald-Hartwig amination could potentially be used to selectively form new carbon-carbon or carbon-nitrogen bonds at the C-4 position. The differential reactivity of the C-I versus the C-Cl bond could allow for selective functionalization. For instance, a palladium-catalyzed coupling would be expected to occur preferentially at the iodo-substituted position under carefully controlled conditions. This would open up pathways to a wide array of novel derivatives. Despite the synthetic potential, no studies have been published demonstrating these selective cross-coupling reactions on this compound.

Nucleophilic Aromatic Substitution (SNAr) Potential at Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.org In the case of this compound, the carbonyl group of the indanone system acts as a moderate electron-withdrawing group, activating the attached benzene (B151609) ring towards nucleophilic attack. This activation, however, is generally less potent than that provided by groups like nitro substituents. libretexts.org

The mechanism of SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the departure of the leaving group. libretexts.org For a reaction to proceed, the aromatic ring must be electron-deficient, and there must be a good leaving group.

In di-halogenated systems like this compound, the regioselectivity of a potential SNAr reaction is an important consideration. The relative reactivity of halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I. This trend is opposite to that observed in many metal-catalyzed cross-coupling reactions and is attributed to the electronegativity of the halogen, which influences the stability of the intermediate and the susceptibility of the carbon atom to nucleophilic attack. The more electronegative the halogen, the more it polarizes the C-X bond, making the carbon more electrophilic.

Given this reactivity trend, if an SNAr reaction were to be forced under harsh conditions (e.g., high temperature and pressure with a strong nucleophile), substitution would be expected to occur preferentially at the chlorine-bearing C-6 position rather than the iodine-bearing C-4 position. However, SNAr reactions on aryl chlorides and iodides without strong activating groups are generally difficult and require forcing conditions. youtube.com The indanone's carbonyl group provides some activation, but competitive reactions, especially at high temperatures, are likely.

Table 1: Predicted Regioselectivity in SNAr Reactions

| Halogen Position | Leaving Group Ability (SNAr) | Predicted Reactivity |

|---|---|---|

| C-4 (Iodo) | Lower | Less reactive |

Metal-Catalyzed Cross-Coupling Reactions at the Halogen Sites (e.g., Suzuki-Miyaura, Sonogashira, Heck)

The presence of both iodo and chloro substituents makes this compound an excellent substrate for selective, metal-catalyzed cross-coupling reactions. These reactions are fundamental in C-C bond formation. umontreal.ca The general order of reactivity for aryl halides in palladium-catalyzed couplings is I > Br > OTf > Cl, which is governed by the bond dissociation energy of the carbon-halogen bond and the ease of oxidative addition to the palladium(0) catalyst. fishersci.co.ukprinceton.edu This reactivity difference allows for the selective functionalization of the C-I bond while leaving the C-Cl bond intact.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a robust method for forming biaryl compounds or attaching vinyl and alkyl groups. fishersci.co.uklibretexts.org For this compound, the reaction with a boronic acid (or its ester) in the presence of a palladium catalyst and a base would be expected to occur exclusively at the C-4 position. organic-chemistry.org This provides a straightforward route to 4-aryl or 4-vinyl-6-chloro-2,3-dihydro-1H-inden-1-ones. The remaining chloro group can then be subjected to a second coupling under more forcing conditions if desired.

Sonogashira Coupling: The Sonogashira coupling is used to form a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgnih.gov Similar to the Suzuki reaction, the greater reactivity of the C-I bond dictates that the alkynylation will occur selectively at the C-4 position. libretexts.org This allows for the synthesis of 4-alkynyl-6-chloro-2,3-dihydro-1H-inden-1-one derivatives, which are valuable intermediates for more complex molecules.

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. wikipedia.orgorganic-chemistry.org The regioselectivity again favors the reaction at the more labile C-I bond. libretexts.org This would yield a 4-alkenyl-6-chloro-2,3-dihydro-1H-inden-1-one, with the stereochemistry of the newly formed double bond typically being trans. organic-chemistry.org

Table 2: Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Reagent | Expected Site of Reaction | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂, Pd catalyst, base | C-4 (Iodo) | 4-Aryl/vinyl-6-chloro-1-indanone |

| Sonogashira | R-C≡CH, Pd catalyst, Cu(I), base | C-4 (Iodo) | 4-Alkynyl-6-chloro-1-indanone |

Directed Ortho-Metalation and Other Halogen-Assisted Reactions

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings, utilizing a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate an adjacent ortho position. wikipedia.orgorganic-chemistry.org The carbonyl group of the indanone core can function as a DMG, directing metalation to the C-7 position.

However, in this compound, the DoM pathway is complicated by the presence of halogens. Organolithium reagents can participate in a competing and often much faster metal-halogen exchange reaction. uwindsor.ca The rate of metal-halogen exchange is fastest for iodine, followed by bromine, and is much slower for chlorine and fluorine. uwindsor.ca Therefore, treatment of this compound with an alkyllithium base like n-butyllithium at low temperatures would almost certainly result in rapid iodine-lithium exchange at the C-4 position, rather than deprotonation at C-7. This provides a regioselective route to a 4-lithio-6-chloro-1-indanone intermediate, which can be trapped with various electrophiles.

Another potential transformation for polyhalogenated aromatics is the "halogen dance" reaction, which involves the base-induced migration of a halogen atom. researchgate.netclockss.org This typically occurs under the influence of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) and proceeds via a series of deprotonation and reprotonation steps, allowing the halogen to "walk" to a more thermodynamically stable position. researchgate.netkobe-u.ac.jp While theoretically possible, the specific pathways for this compound have not been extensively reported and would compete with other base-induced reactions.

Table 3: Predicted Outcome of Lithiation Reactions

| Reagent | Predominant Reaction Pathway | Position Functionalized |

|---|---|---|

| Alkyllithium (e.g., n-BuLi) | Metal-Iodine Exchange | C-4 |

Functional Group Interconversions and Modifications on the Indanone Core

The indanone core itself offers several avenues for chemical modification, primarily centered around the ketone and the adjacent α-methylene group. These transformations are generally independent of the aromatic halogen substituents.

Reduction of the Carbonyl Group: The ketone at the C-1 position can be readily reduced to a secondary alcohol using various reducing agents. Sodium borohydride (NaBH₄) would yield 6-chloro-4-iodo-2,3-dihydro-1H-inden-1-ol. whiterose.ac.uk More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could also be used.

Wittig Reaction and Olefination: The carbonyl group can be converted into a double bond via the Wittig reaction or related olefination methods (e.g., Horner-Wadsworth-Emmons). This allows for the introduction of alkylidene substituents at the C-1 position. researchgate.net

Baeyer-Villiger Oxidation: The cyclic ketone can undergo Baeyer-Villiger oxidation, for instance with a peroxy acid like m-chloroperoxybenzoic acid (mCPBA), to form a lactone (a cyclic ester). researchgate.net

α-Functionalization: The methylene group at the C-2 position is α to the carbonyl, making its protons acidic. It can be deprotonated with a suitable base to form an enolate, which can then react with various electrophiles. This allows for the introduction of alkyl, acyl, or other functional groups at the C-2 position.

Ring Expansion: Under certain conditions, indanones can undergo ring expansion reactions to form larger carbocyclic systems like benzocycloheptenones. nih.gov

Stereoselective Transformations and Chiral Auxiliary Applications

Indanone derivatives are valuable scaffolds in asymmetric synthesis. nih.govnih.gov While the parent molecule this compound is achiral, stereoselective transformations can introduce chirality.

The most direct approach is the asymmetric reduction of the C-1 ketone to produce a chiral alcohol (indanol). whiterose.ac.uk This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation, yielding either the (R)- or (S)-enantiomer of 6-chloro-4-iodo-2,3-dihydro-1H-inden-1-ol with high enantiomeric excess. These chiral indanols are valuable building blocks for the synthesis of pharmaceuticals and other bioactive molecules.

Furthermore, the rigid bicyclic structure of the indane framework makes it an excellent platform for the development of chiral auxiliaries. scielo.org.mx A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction, after which it is removed. wikipedia.orgsigmaaldrich.com While this compound itself is not an auxiliary, chiral derivatives derived from it, such as those based on aminoindanols, can serve this purpose in reactions like aldol additions, alkylations, and Diels-Alder reactions, effectively controlling the formation of new stereocenters. scielo.org.mxnumberanalytics.com

Applications of 6 Chloro 4 Iodo 2,3 Dihydro 1h Inden 1 One in Advanced Organic Synthesis

Utilization as a Versatile Building Block for Complex Molecular Architectures

The presence of two distinct halogen atoms on the aromatic ring of 6-Chloro-4-iodo-2,3-dihydro-1H-inden-1-one offers orthogonal reactivity, making it an exceptionally versatile building block for the synthesis of intricate molecular structures. The differential reactivity of the carbon-iodine and carbon-chlorine bonds allows for selective functionalization through various cross-coupling reactions. This strategic handle enables chemists to introduce a wide array of substituents, thereby constructing complex carbocyclic and heterocyclic frameworks.

The indanone core itself is a prevalent motif in numerous biologically active natural products and pharmaceutical agents. By leveraging the functionalities of this compound, synthetic chemists can efficiently access elaborate molecular scaffolds that are otherwise challenging to prepare. The staged introduction of different molecular fragments through sequential cross-coupling reactions at the iodo and chloro positions provides a powerful strategy for building molecular complexity in a controlled and predictable manner.

Precursor for Novel Heterocyclic Compounds and Scaffold Diversity

The indanone framework serves as a valuable precursor for the synthesis of a wide variety of fused heterocyclic compounds. The carbonyl group and the adjacent methylene (B1212753) groups of this compound can participate in various condensation and cyclization reactions to form nitrogen-, oxygen-, and sulfur-containing heterocycles. For instance, reactions with hydrazines can yield indeno[1,2-c]pyrazoles, while condensation with aminothiophenols can lead to the formation of indenothiazepine derivatives.

The chloro and iodo substituents on the aromatic ring further expand the possibilities for generating scaffold diversity. These halogen atoms can be utilized as anchor points for the annulation of additional rings, leading to the construction of complex polycyclic heterocyclic systems. For example, a palladium-catalyzed intramolecular C-N coupling reaction following the introduction of an appropriate nitrogen-containing side chain at the iodo position can lead to the formation of novel fused N-heterocycles. The ability to selectively functionalize the halogenated positions allows for the systematic variation of the heterocyclic scaffold, which is crucial for exploring structure-activity relationships in drug discovery programs.

Synthetic Intermediate in the Preparation of Other Substituted Indanone Derivatives

This compound is a key synthetic intermediate for accessing a broad spectrum of substituted indanone derivatives. The selective functionalization of the iodo and chloro groups through transition-metal-catalyzed cross-coupling reactions is a powerful tool for introducing various substituents onto the indanone core.

Commonly employed cross-coupling reactions include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl, heteroaryl, or vinyl groups.

Heck Coupling: Reaction with alkenes to form carbon-carbon bonds.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds.

Stille Coupling: Reaction with organostannanes.

The differential reactivity of the C-I and C-Cl bonds allows for a stepwise and controlled introduction of different functional groups. Typically, the more reactive C-I bond can be selectively functionalized under milder conditions, leaving the C-Cl bond intact for a subsequent transformation. This orthogonal reactivity is a significant advantage in multi-step syntheses, enabling the efficient construction of highly functionalized indanone derivatives with precise control over the substitution pattern.

| Cross-Coupling Reaction | Reactant | Introduced Group | Typical Catalyst |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Aryl, Heteroaryl, Vinyl | Pd(PPh₃)₄, Pd(dppf)Cl₂ |

| Heck | Alkene | Alkenyl | Pd(OAc)₂, PdCl₂ |

| Sonogashira | Terminal Alkyne | Alkynyl | Pd(PPh₃)₂Cl₂, CuI |

| Buchwald-Hartwig | Amine | Amino | Pd₂(dba)₃, Ligands (e.g., BINAP, Xantphos) |

| Stille | R-Sn(Alkyl)₃ | Various organic groups | Pd(PPh₃)₄ |

Development of Novel Reaction Methodologies Exploiting the Halogenated Indanone Core

The unique electronic and steric properties of this compound make it an excellent substrate for the development and optimization of novel synthetic methodologies. The presence of two distinct halogen atoms allows researchers to investigate the selectivity and reactivity of new catalytic systems. For instance, this compound can be used to test the chemoselectivity of a new palladium catalyst for C-I versus C-Cl bond activation in cross-coupling reactions.

Furthermore, the indanone core can be used to explore new intramolecular cyclization strategies. The development of novel methods for the synthesis of fused ring systems often relies on substrates that can undergo predictable and efficient cyclization reactions. The functional handles on this compound provide the necessary starting points for designing and testing such transformations. The insights gained from these methodological studies can then be applied to the synthesis of more complex and biologically relevant molecules.

Contribution to the Generation of Chemically Diverse Compound Libraries

In the realm of drug discovery and chemical biology, the generation of compound libraries with high chemical diversity is of paramount importance. This compound serves as an ideal starting point for the construction of such libraries. The ability to selectively functionalize the iodo and chloro positions, as well as the carbonyl and methylene groups, allows for the creation of a vast number of analogues from a single, readily accessible precursor.

By employing combinatorial synthesis techniques, where different building blocks are systematically introduced at the various reactive sites of the indanone scaffold, large and diverse libraries of compounds can be rapidly assembled. These libraries can then be screened for biological activity against a wide range of therapeutic targets. The structural diversity encoded within these libraries increases the probability of identifying novel hit compounds with desired pharmacological properties. The indanone core provides a privileged scaffold that is often found in bioactive molecules, further enhancing the potential of these compound libraries in drug discovery campaigns.

Conclusion and Future Research Directions

Summary of Key Academic Insights and Synthetic Achievements for 6-Chloro-4-iodo-2,3-dihydro-1H-inden-1-one

The study of "this compound" is situated within the broader context of substituted 1-indanones, a class of compounds recognized for their versatile reactivity and presence in numerous natural products and pharmaceuticals. nih.govsemanticscholar.org While specific research solely dedicated to this particular dihalogenated indanone is not extensively documented, its synthesis can be conceptualized through established methodologies for creating substituted 1-indanones. Key synthetic approaches that could be adapted for its preparation include intramolecular Friedel-Crafts acylation of appropriately substituted 3-arylpropionic acids. beilstein-journals.org The presence of both chloro and iodo substituents on the aromatic ring offers significant opportunities for selective functionalization, making it a potentially valuable intermediate in organic synthesis. The inherent reactivity of the 1-indanone (B140024) core, including reactions at the carbonyl group and the α-carbon, further expands its synthetic utility. nih.gov

Identification of Unexplored Reactivity and Transformation Pathways

The unique substitution pattern of "this compound" presents several avenues for unexplored reactivity. The differential reactivity of the carbon-iodine and carbon-chlorine bonds is a key area for investigation. The C-I bond is generally more reactive in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for selective introduction of aryl, alkynyl, or vinyl groups at the 4-position.

Furthermore, the carbonyl group at the 1-position can undergo a wide range of transformations, including reduction to the corresponding indanol, reductive amination to form substituted indanamines, and various condensation reactions. The methylene (B1212753) group at the 2-position is amenable to functionalization through enolate chemistry, enabling the introduction of alkyl, acyl, and other substituents. The synergistic or competitive reactivity between these different functional groups has yet to be systematically explored.

Future Prospects for Methodological Advancements in Halogenated Indanone Chemistry

Future advancements in the chemistry of halogenated indanones like "this compound" are likely to focus on the development of more efficient and selective synthetic methods. This includes the exploration of novel catalytic systems for the regioselective halogenation of indanone precursors and the development of one-pot procedures for the synthesis and subsequent functionalization of these molecules. rsc.org

There is also potential for the application of modern synthetic techniques, such as continuous flow chemistry and photoredox catalysis, to the synthesis and transformation of halogenated indanones. These methods could offer advantages in terms of reaction efficiency, safety, and scalability. Moreover, the development of enantioselective methodologies for the synthesis of chiral halogenated indanones would be a significant advancement, given the importance of chirality in biologically active molecules.

Emerging Research Trends and Interdisciplinary Collaborations in Substituted Indanone Studies

The field of substituted indanone chemistry is increasingly intersecting with other disciplines, particularly medicinal chemistry and materials science. Indanone derivatives have shown promise as therapeutic agents for neurodegenerative diseases, and the unique substitution pattern of "this compound" could be exploited to develop novel drug candidates. nih.govguidechem.com

Collaborations between synthetic organic chemists, medicinal chemists, and computational chemists will be crucial for the rational design and synthesis of new indanone-based compounds with desired biological activities. Computational studies can provide insights into structure-activity relationships and help to predict the properties of new derivatives.

In materials science, halogenated organic compounds are of interest for their potential applications in organic electronics and as building blocks for functional polymers. The rigid, planar structure of the indanone core, combined with the presence of heavy halogen atoms, could impart interesting photophysical or electronic properties to materials incorporating this scaffold. Interdisciplinary collaborations in this area could lead to the development of novel organic materials with tailored properties.

Q & A

Q. What are the optimal synthetic routes for 6-chloro-4-iodo-2,3-dihydro-1H-inden-1-one, and how do reaction conditions influence yield and purity?

The synthesis typically involves halogenation and cyclization steps. A two-step approach is common:

Halogenation : Introduce iodine at the 4-position using iodine monochloride (ICl) in acetic acid under reflux (70–80°C).

Cyclization : Form the indenone core via Friedel-Crafts acylation with AlCl₃ as a catalyst.

Critical factors :

- Temperature control during iodination prevents overhalogenation.

- Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity .

Q. How can structural characterization of this compound be performed to confirm regioselectivity?

- NMR : Analyze H and C spectra to confirm substituent positions. The deshielding of protons near electronegative groups (Cl, I) helps identify substitution patterns.

- X-ray crystallography : Use SHELX software (SHELXL for refinement) to resolve the crystal structure. The iodine atom’s heavy scattering enhances data accuracy .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₉H₅ClIO = 296.45 g/mol) .

Q. What are the key reactivity patterns of this compound in nucleophilic substitution reactions?

The iodine atom at the 4-position is highly susceptible to nucleophilic displacement (e.g., Suzuki coupling) due to its large atomic radius and weak C–I bond. The chlorine at position 6 is less reactive but can undergo SNAr reactions under strong basic conditions (e.g., KOH/EtOH). Example : Pd-catalyzed cross-coupling with aryl boronic acids yields biaryl derivatives, useful in drug discovery .

Advanced Research Questions

Q. How does the substitution pattern (Cl at 6, I at 4) influence biological activity compared to analogs like 6-bromo-4-fluoro derivatives?

Structure-Activity Relationship (SAR) :

| Substituent | Electronegativity | Biological Effect |

|---|---|---|

| I (Position 4) | Low | Enhanced lipophilicity, improved blood-brain barrier penetration |

| Cl (Position 6) | High | Stabilizes binding to hydrophobic enzyme pockets |

| Compared to 6-bromo-4-fluoro analogs, the iodine atom increases steric bulk but reduces hydrogen-bonding potential, altering target selectivity (e.g., kinase vs. protease inhibition) . |

Q. What challenges arise in crystallographic studies of this compound, and how can they be mitigated?

Q. How can contradictory data on biological activity (e.g., IC₅₀ variability) be resolved across studies?

Case example : Discrepancies in acetylcholinesterase (AChE) inhibition assays may arise from:

Q. What computational methods are suitable for predicting the binding mode of this compound to JAK2 kinases?

- Molecular docking : Use AutoDock Vina with JAK2 crystal structure (PDB: 4D1S). The iodine atom’s van der Waals radius (1.98 Å) requires adjusted scoring functions.

- MD simulations : Analyze stability of ligand-receptor complexes in GROMACS (20 ns trajectories). Focus on halogen-bond interactions between iodine and Tyr-931 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.